Chirality-Derived Stereochemical Differentiation vs. Achiral Trifluoromethyl Ketone Building Blocks
3-Bromo-1,1,1-trifluorobutan-2-one possesses a chiral center at the C-3 carbon bearing both a bromine atom and a methyl group, rendering it a racemic mixture with the potential for enantioselective transformations. In contrast, the widely used analog 3-bromo-1,1,1-trifluoroacetone (BTFA, CAS 431-35-6) is an achiral molecule (methylene bromide adjacent to carbonyl), precluding any asymmetric induction. This structural distinction enables the target compound to serve as a direct precursor to enantioenriched secondary alcohols or amines via asymmetric reduction or amination reactions [1]. The compound has been specifically noted for its application in stereoselective synthesis, including the preparation of pheromone inhibitors, where the methyl substituent is a critical pharmacophoric element . The non-brominated analog 1,1,1-trifluorobutan-2-one (CAS 381-88-4) similarly lacks a stereogenic center, and additionally lacks the halogen handle required for further functionalization .
| Evidence Dimension | Presence of stereogenic center enabling asymmetric transformations |
|---|---|
| Target Compound Data | One chiral center at C-3 (racemic mixture) |
| Comparator Or Baseline | BTFA (CAS 431-35-6): 0 chiral centers; 1,1,1-Trifluorobutan-2-one (CAS 381-88-4): 0 chiral centers |
| Quantified Difference | Qualitative binary difference: chiral vs. achiral |
| Conditions | Structural analysis (SMILES: CC(Br)C(=O)C(F)(F)F for target vs. BrCH₂C(=O)CF₃ for BTFA) |
Why This Matters
For procurement decisions in asymmetric synthesis programs, a chiral building block eliminates an additional chiral resolution or asymmetric induction step, directly reducing synthetic step count, cost, and timeline.
- [1] Chembase. 3-bromo-1,1,1-trifluorobutan-2-one (ID: 94301). Structural Data. Available at: https://www.chembase.cn (accessed 2025). View Source
